molecular formula C15H21N5O2 B2465462 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 378201-92-4

7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2465462
CAS No.: 378201-92-4
M. Wt: 303.366
InChI Key: JUFQMVUIEBENSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione: is a complex organic compound with the molecular formula C16H23N5O2 and a molecular weight of 317.394 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, making it useful in the study of cellular processes and signaling pathways .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of diseases such as cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or activation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-3-8-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-9-6-4-5-7-10-19/h3H,1,4-10H2,2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFQMVUIEBENSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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